6-Methyl-1,2-dihydronaphthalene-1,2-diol
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Overview
Description
6-Methyl-1,2-dihydronaphthalene-1,2-diol is an organic compound that belongs to the class of dihydronaphthalenes This compound is characterized by the presence of a methyl group at the 6th position and two hydroxyl groups at the 1st and 2nd positions on the naphthalene ring It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2-dihydronaphthalene-1,2-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 6-methyl-1,2-naphthoquinone. This reaction is typically carried out in the presence of a hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction proceeds through the reduction of the quinone to the corresponding diol.
Another method involves the oxidation of 6-methyl-1,2-dihydronaphthalene using a suitable oxidizing agent, such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4), followed by hydrolysis to yield the diol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of the compound. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The diol can be reduced to form the corresponding hydrocarbon, 6-methyl-1,2-dihydronaphthalene, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters. For example, reaction with alkyl halides in the presence of a base can yield alkyl ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 6-Methyl-1,2-naphthoquinone
Reduction: 6-Methyl-1,2-dihydronaphthalene
Substitution: Alkyl ethers, esters
Scientific Research Applications
6-Methyl-1,2-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various naphthalene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological properties and potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2-dihydronaphthalene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and proteins, modulating their activity and influencing cellular processes.
In biological systems, the compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can exert their effects by binding to specific receptors or enzymes, thereby modulating signaling pathways and cellular functions.
Comparison with Similar Compounds
6-Methyl-1,2-dihydronaphthalene-1,2-diol can be compared with other similar compounds, such as:
1,2-Dihydronaphthalene-1,2-diol: Lacks the methyl group at the 6th position, resulting in different chemical and biological properties.
6-Methyl-1,2-naphthoquinone: An oxidized derivative of the diol, with distinct reactivity and applications.
1,1,6-Trimethyl-1,2-dihydronaphthalene: Contains additional methyl groups, leading to different physical and chemical characteristics.
Properties
CAS No. |
87005-11-6 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methyl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C11H12O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6,10-13H,1H3 |
InChI Key |
RLRCHHJAPMSYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(C=C2)O)O |
Origin of Product |
United States |
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